2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c18-16-4-2-1-3-15(16)17(21)19-11-13-5-8-20(9-6-13)14-7-10-22-12-14/h1-4,13-14H,5-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYAAYKWVWPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the use of reagents such as piperidine, formaldehyde, and hydrogen chloride.
Introduction of the Oxolan Ring: The oxolan ring is introduced through a cyclization reaction. This step may require the use of catalysts and specific reaction conditions to ensure the formation of the desired ring structure.
Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
The compound 2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a notable chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological receptors, which can be leveraged in drug design.
Neuroscience
The compound's ability to cross the blood-brain barrier could position it as a candidate for treating neurological disorders. The piperidine component is often associated with neuroactive properties.
Case Study: Neuroprotective Effects
Compounds similar to this compound have been studied for neuroprotective effects against oxidative stress. For example, research on related benzamides has demonstrated their capacity to enhance nitric oxide synthesis, which plays a crucial role in neuroprotection and cognitive function .
Drug Development
The compound's unique chemical structure makes it an interesting subject for further exploration in drug development pipelines. Its potential as a lead compound for synthesizing novel therapeutics can be highlighted through structure-activity relationship (SAR) studies.
Data Table: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Substituent Effects : The target compound’s 2-chlorobenzamide group distinguishes it from analogs with 4-chloro (L1 in ) or methyl () substituents. Chlorine at the ortho position may sterically hinder interactions compared to para-substituted analogs .
- Linker Diversity : Unlike thiourea-linked ligands (), the target compound uses a benzamide linker, which may reduce electrophilicity and alter catalytic or binding behavior .
Physicochemical and Conformational Properties
- Crystal Packing (): The 4-methyl analog in adopts a semi-chair piperidine conformation with an 89.1° dihedral angle between aromatic rings. Hydrogen bonding via N-H and C-H donors stabilizes its crystal lattice. The target compound’s oxolane substituent may introduce different hydrogen-bonding patterns or packing efficiency due to its oxygen lone pairs .
- Molecular Weight and Solubility : The trifluoromethyl-containing ligand () has a higher molecular weight (518 g/mol) than the target compound (estimated ~350–400 g/mol), likely reducing aqueous solubility. The oxolane group in the target compound could mitigate this via polar oxygen interactions .
Reactivity and Catalytic Activity
- Suzuki Coupling () : Benzoylthiourea ligands (L1–L3) showed catalytic activity in C–C coupling reactions, with GC-MS confirming aryl halide conversion. The target compound’s benzamide core lacks the thiourea moiety critical for metal coordination in these catalysts, suggesting divergent reactivity profiles .
- Synthetic Yields: The 4-methylbenzamide derivative () was synthesized in 79% yield via acylation of 4-aminomethylpiperidine.
Biological Activity
2-chloro-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide is a synthetic compound characterized by a complex structure that includes a benzamide core, a chlorine substituent, and a piperidine derivative linked through an oxolane unit. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme modulation and receptor interactions.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may influence its biological activity through various mechanisms.
The biological activity of benzamide derivatives, including this compound, is often attributed to their ability to interact with specific enzymes and receptors. The presence of the piperidine and oxolane rings suggests potential for:
- Hydrogen Bonding : These interactions are crucial for binding to target proteins.
- Hydrophobic Interactions : Contributing to the stability of ligand-receptor complexes.
Research indicates that compounds with similar structures may modulate cellular functions, including metabolic pathways and signaling mechanisms, which could lead to therapeutic effects.
Enzyme Inhibition
Compounds related to this compound have shown promise in inhibiting various enzymes. For instance:
- Acetylcholinesterase (AChE) : Some derivatives exhibit significant inhibitory activity against AChE, which is crucial for neurotransmission.
- Urease : Inhibition of urease has been noted, indicating potential applications in treating infections caused by urease-producing bacteria.
Antimicrobial Activity
Studies have demonstrated that benzamide derivatives possess antimicrobial properties. For example, related compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
Research into similar compounds has revealed anticancer properties, highlighting their potential in cancer therapy. The structural features of this compound may contribute to its efficacy in targeting cancer cells by disrupting critical signaling pathways.
Case Studies
- Antibacterial Screening : A study evaluated a series of piperidine derivatives against several bacterial strains. The results indicated that certain compounds exhibited strong antibacterial activity, with some achieving minimum inhibitory concentrations (MIC) lower than standard antibiotics .
- Enzyme Binding Studies : Docking studies have been performed on benzamide derivatives to analyze their binding affinities with AChE and urease. These studies suggest that modifications in the piperidine or oxolane structures can enhance binding efficiency, leading to improved inhibitory effects .
Summary of Biological Activities
Structure–Activity Relationship (SAR)
The following table summarizes key findings from SAR studies related to similar compounds:
| Compound Structure | Activity Type | Key Findings |
|---|---|---|
| Benzamide with piperidine | AChE Inhibition | Enhanced activity with electron-withdrawing groups |
| Oxolane-substituted benzamides | Antimicrobial | Stronger activity against Gram-positive bacteria |
Q & A
Q. Basic Research Focus
- SC-XRD : Single-crystal X-ray diffraction confirms hydrogen-bonded networks (e.g., R1<sup>2</sup>(7) motifs) and π-π stacking between benzamide groups (interplanar distances: 3.4–3.7 Å) .
- DSC/TGA : Differential scanning calorimetry detects polymorphic transitions (melting points: ~180–220°C), while thermogravimetric analysis quantifies solvent/water loss (e.g., 5–10% weight loss below 100°C) .
- Solid-state NMR : <sup>13</sup>C CP-MAS spectra resolve crystallographic inequivalence, with distinct carbonyl (δ ~168 ppm) and aromatic carbon signals .
What in vitro assays are recommended for preliminary neuroleptic activity screening?
Q. Advanced Research Focus
- Apomorphine-induced stereotypy : Measure ED50 values in rats (target: <1 mg/kg for high potency). Compare with reference compounds like haloperidol .
- Dopamine receptor binding : Perform competitive radioligand assays (e.g., [<sup>3</sup>H]spiperone for D2 receptors). Ki values <10 nM indicate strong antagonism .
- hERG channel inhibition : Patch-clamp electrophysiology assesses cardiac toxicity risks (IC50 >10 μM preferred) .
How can researchers mitigate crystallization challenges during scale-up synthesis?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
